Potassium;formaldehyde;3-hydroxyphenolate
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Overview
Description
Formaldehyde, polymer with 1,3-benzenediol, potassium salt is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol in the presence of potassium ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenediol, potassium salt involves the polymerization of formaldehyde with 1,3-benzenediol in an alkaline medium. The reaction typically occurs in the presence of potassium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 60-80°C and a pH of around 8-10. The polymerization process results in the formation of a polymeric network with potassium ions integrated into the structure .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde and 1,3-benzenediol to a reaction vessel containing potassium hydroxide. The reaction mixture is stirred and heated to the desired temperature, and the pH is carefully monitored and adjusted as needed. The resulting polymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with 1,3-benzenediol, potassium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the polymer back to its monomeric forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Monomeric forms of formaldehyde and 1,3-benzenediol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Formaldehyde, polymer with 1,3-benzenediol, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the study of cellular processes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and resins due to its strong binding properties.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with 1,3-benzenediol, potassium salt involves the interaction of the polymer with various molecular targets. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This cross-linking ability is exploited in applications such as tissue fixation and stabilization. The potassium ions in the polymer also play a role in modulating the polymer’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
Formaldehyde, polymer with phenol: Similar in structure but uses phenol instead of 1,3-benzenediol.
Formaldehyde, polymer with urea: Uses urea as the co-monomer, resulting in different properties and applications.
Formaldehyde, polymer with melamine: Involves melamine, leading to a more rigid and thermally stable polymer.
Uniqueness
Formaldehyde, polymer with 1,3-benzenediol, potassium salt is unique due to the presence of potassium ions, which enhance its solubility and reactivity. The use of 1,3-benzenediol provides specific structural characteristics that differentiate it from other formaldehyde-based polymers.
Properties
CAS No. |
155122-63-7 |
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Molecular Formula |
C7H7KO3 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
potassium;formaldehyde;3-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.CH2O.K/c7-5-2-1-3-6(8)4-5;1-2;/h1-4,7-8H;1H2;/q;;+1/p-1 |
InChI Key |
DAGCPTZMQDNGMQ-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1=CC(=CC(=C1)[O-])O.[K+] |
Origin of Product |
United States |
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